molecular formula C14H20N2O5S3 B4404785 4-(4-Thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine

4-(4-Thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine

Cat. No.: B4404785
M. Wt: 392.5 g/mol
InChI Key: XXKLSLIPPDVJTN-UHFFFAOYSA-N
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Description

4-(4-Thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine is a complex organic compound featuring both morpholine and thiomorpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromophenylsulfonyl chloride with morpholine under basic conditions to form 4-(4-bromophenylsulfonyl)morpholine. This intermediate is then reacted with thiomorpholine in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl groups can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

4-(4-Thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and thiomorpholine groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)sulfonyl]morpholine
  • 4-{[4-(Bromomethyl)phenyl]sulphonyl}morpholine

Comparison

Compared to similar compounds, 4-(4-Thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine is unique due to the presence of both morpholine and thiomorpholine moietiesThe thiomorpholine group, in particular, imparts additional sulfur-based reactivity, making it distinct from other sulfonyl morpholine derivatives .

Properties

IUPAC Name

4-(4-thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S3/c17-23(18,15-5-9-21-10-6-15)13-1-3-14(4-2-13)24(19,20)16-7-11-22-12-8-16/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKLSLIPPDVJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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